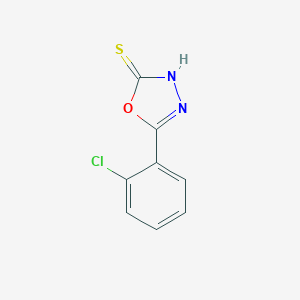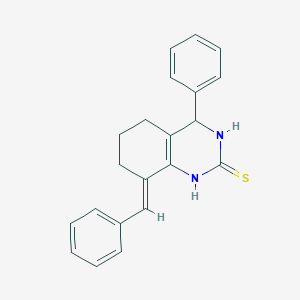
8-benzylidene-4-phenyl-3,4,5,6,7,8-hexahydro-2(1H)-quinazolinethione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-benzylidene-4-phenyl-3,4,5,6,7,8-hexahydro-2(1H)-quinazolinethione, also known as BHQ, is a heterocyclic compound that has been of interest to the scientific community due to its potential applications in various fields. BHQ has been synthesized using different methods, and its mechanism of action has been studied extensively.
作用機序
The mechanism of action of 8-benzylidene-4-phenyl-3,4,5,6,7,8-hexahydro-2(1H)-quinazolinethione is not fully understood. However, it has been suggested that 8-benzylidene-4-phenyl-3,4,5,6,7,8-hexahydro-2(1H)-quinazolinethione may act by inhibiting the activity of enzymes involved in various cellular processes, such as DNA replication and protein synthesis. 8-benzylidene-4-phenyl-3,4,5,6,7,8-hexahydro-2(1H)-quinazolinethione has also been found to interact with cellular membranes, causing changes in their properties and disrupting their function.
生化学的および生理学的効果
8-benzylidene-4-phenyl-3,4,5,6,7,8-hexahydro-2(1H)-quinazolinethione has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. 8-benzylidene-4-phenyl-3,4,5,6,7,8-hexahydro-2(1H)-quinazolinethione has also been found to inhibit the growth of cancer cells by inducing apoptosis. In addition, 8-benzylidene-4-phenyl-3,4,5,6,7,8-hexahydro-2(1H)-quinazolinethione has been found to have antioxidant properties, which may be responsible for its anti-inflammatory and anticancer activities.
実験室実験の利点と制限
8-benzylidene-4-phenyl-3,4,5,6,7,8-hexahydro-2(1H)-quinazolinethione has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize using different methods. 8-benzylidene-4-phenyl-3,4,5,6,7,8-hexahydro-2(1H)-quinazolinethione is also stable under various conditions, making it suitable for use in different experiments. However, one limitation is that 8-benzylidene-4-phenyl-3,4,5,6,7,8-hexahydro-2(1H)-quinazolinethione is not readily soluble in water, which may affect its bioavailability and limit its use in certain experiments.
将来の方向性
There are several future directions for the study of 8-benzylidene-4-phenyl-3,4,5,6,7,8-hexahydro-2(1H)-quinazolinethione. One direction is to investigate its potential as a therapeutic agent for the treatment of various diseases, such as cancer and inflammation. Another direction is to explore its potential as a lead compound for the development of new antimicrobial agents. Additionally, further studies are needed to elucidate the mechanism of action of 8-benzylidene-4-phenyl-3,4,5,6,7,8-hexahydro-2(1H)-quinazolinethione and its biochemical and physiological effects.
合成法
8-benzylidene-4-phenyl-3,4,5,6,7,8-hexahydro-2(1H)-quinazolinethione can be synthesized using different methods, including the reaction of 4-phenyl-3,4,5,6,7,8-hexahydroquinazoline with benzaldehyde in the presence of a catalyst. Another method involves the reaction of 4-phenyl-3,4,5,6,7,8-hexahydroquinazoline with benzyl isothiocyanate in the presence of a base. 8-benzylidene-4-phenyl-3,4,5,6,7,8-hexahydro-2(1H)-quinazolinethione can also be synthesized using a one-pot reaction of 2-aminothiophenol, benzaldehyde, and cyclohexanone in the presence of a catalyst.
科学的研究の応用
8-benzylidene-4-phenyl-3,4,5,6,7,8-hexahydro-2(1H)-quinazolinethione has been found to have potential applications in various fields of scientific research. It has been studied for its anti-inflammatory, anticancer, and antimicrobial properties. 8-benzylidene-4-phenyl-3,4,5,6,7,8-hexahydro-2(1H)-quinazolinethione has been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. It has also been found to have antibacterial and antifungal activities, making it a potential candidate for the development of new antimicrobial agents.
特性
CAS番号 |
65331-27-3 |
|---|---|
製品名 |
8-benzylidene-4-phenyl-3,4,5,6,7,8-hexahydro-2(1H)-quinazolinethione |
分子式 |
C21H20N2S |
分子量 |
332.5 g/mol |
IUPAC名 |
(8E)-8-benzylidene-4-phenyl-1,3,4,5,6,7-hexahydroquinazoline-2-thione |
InChI |
InChI=1S/C21H20N2S/c24-21-22-19(16-10-5-2-6-11-16)18-13-7-12-17(20(18)23-21)14-15-8-3-1-4-9-15/h1-6,8-11,14,19H,7,12-13H2,(H2,22,23,24)/b17-14+ |
InChIキー |
OIWFTKSWHDPJCN-SAPNQHFASA-N |
異性体SMILES |
C1C/C(=C\C2=CC=CC=C2)/C3=C(C1)C(NC(=S)N3)C4=CC=CC=C4 |
SMILES |
C1CC(=CC2=CC=CC=C2)C3=C(C1)C(NC(=S)N3)C4=CC=CC=C4 |
正規SMILES |
C1CC(=CC2=CC=CC=C2)C3=C(C1)C(NC(=S)N3)C4=CC=CC=C4 |
その他のCAS番号 |
65331-27-3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



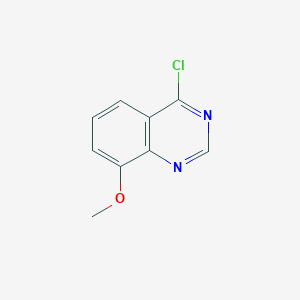
![4-N-[7-chloro-2-[(E)-2-(2,4-dibromophenyl)ethenyl]quinazolin-4-yl]-1-N,1-N-diethylpentane-1,4-diamine](/img/structure/B182791.png)
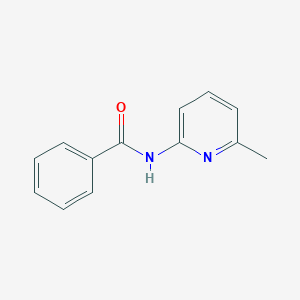
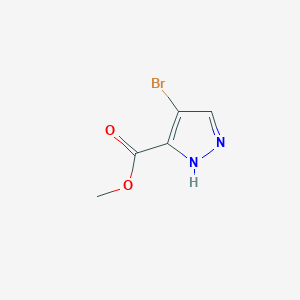
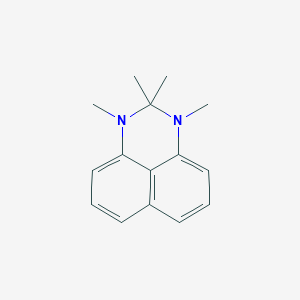
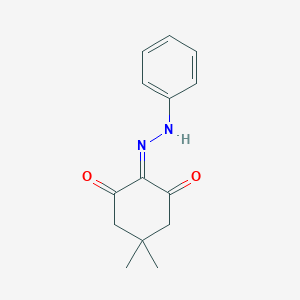
![1-{2-[5-(benzyloxy)-1H-indol-3-yl]ethyl}-2,4,6-triphenylpyridinium](/img/structure/B182800.png)
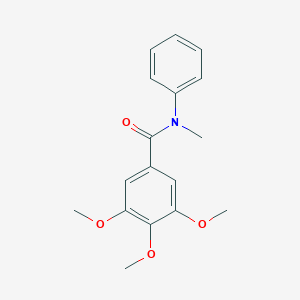

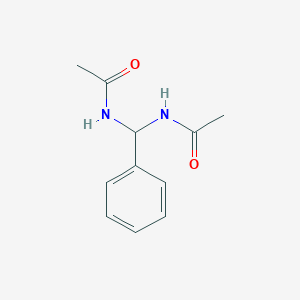
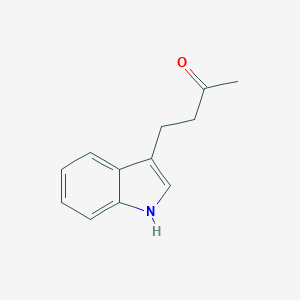
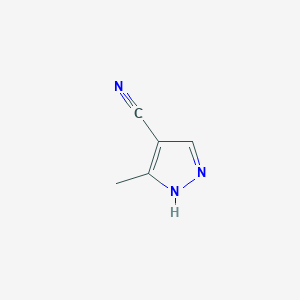
![1,4-Bis[(2,3-dimethylphenyl)amino]anthracene-9,10-dione](/img/structure/B182812.png)
